N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide
Description
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, two pyrrole rings, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-19-20(2)27(18-21-11-5-3-6-12-21)24(26-15-9-10-16-26)23(19)17-25-30(28,29)22-13-7-4-8-14-22/h3-16,25H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSSILOZLPVQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNS(=O)(=O)C2=CC=CC=C2)N3C=CC=C3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Rings: The pyrrole rings can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzylation: The pyrrole rings are then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Sulfonamide Formation: The final step involves the reaction of the benzylated pyrrole with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and automated systems for the subsequent benzylation and sulfonamide formation steps.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or nitric acid for nitration reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro derivatives or other substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide exhibit promising anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme often overexpressed in various cancers. Studies have shown that modifications in the benzene and pyrrole rings can enhance the selectivity and potency against cancer cell lines, making this compound a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Similar compounds have been studied for their ability to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This is particularly relevant in the context of chronic inflammatory diseases where such modulation can lead to therapeutic benefits .
Agricultural Science
Pesticidal Applications
this compound has been explored for its potential as a biopesticide. Its efficacy against various agricultural pests has been documented, highlighting its role in integrated pest management strategies. The compound’s ability to disrupt pest physiology makes it a suitable candidate for development as an eco-friendly alternative to synthetic pesticides .
Plant Disease Management
In plant pathology, compounds with similar structures have been investigated for their biocontrol properties against fungal pathogens. The ability of this compound to inhibit fungal growth could be beneficial in managing diseases such as gray mold (Botrytis cinerea), which poses significant risks to crops like cannabis .
Materials Science
Polymeric Composites
The incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Its unique chemical structure allows for better interaction with polymer chains, leading to improved performance characteristics in composite materials .
Case Studies
Mechanism of Action
The mechanism of action of N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various receptors and enzymes, potentially leading to anticancer or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-pyrrolidinone: Similar in structure but lacks the sulfonamide group.
N-(4-methylbenzyl)pyrrole: Contains a pyrrole ring and a benzyl group but differs in the substitution pattern.
Benzenesulfonamide: Contains the sulfonamide group but lacks the pyrrole and benzyl components.
Uniqueness
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide is unique due to its combination of a benzyl group, two pyrrole rings, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Biological Activity
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Structure and Synthesis
The compound features a unique structure characterized by a benzene sulfonamide core and a pyrrole-derived side chain . The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrole ring system. Common methods include:
- Formation of Pyrrole Ring : Utilizing benzoin and antipyrine amine in non-polar solvents.
- Substitution Reactions : Employing p-toluenesulfonyl chloride to introduce the sulfonamide group.
The molecular formula of the compound is with a molecular weight of approximately 399.55 g/mol.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds with similar structural features often demonstrate significant biological activities. Below are some highlighted activities associated with this compound:
Case Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of related compounds on BRAF(V600E) mutant melanoma cells. The results indicated that modifications in the benzene sulfonamide structure significantly enhanced cytotoxicity, suggesting a promising avenue for further development in cancer therapeutics.
Case Study 2: Antimicrobial Evaluation
In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide, and how can its purity be validated?
- Methodological Answer :
- Synthesis : Utilize nucleophilic substitution or coupling reactions, as described for structurally analogous sulfonamides (e.g., benzyl- and pyrrole-containing derivatives). Optimize reaction conditions (solvent, temperature, catalyst) to enhance yield .
- Purity Validation :
- Thin-Layer Chromatography (TLC) : Monitor reaction progress and confirm compound homogeneity .
- Nuclear Magnetic Resonance (NMR) : Use H NMR, C NMR, and F NMR (if applicable) to verify structural integrity and detect impurities .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS to ensure correct molecular ion peaks .
Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Replicate Synthesis : Ensure identical reaction conditions (e.g., solvent purity, stoichiometry) to minimize batch-to-batch variability .
- Cross-Validation : Compare NMR and MS data with computational predictions (e.g., PubChem’s InChI-derived spectral simulations) .
- Crystallography : If available, perform X-ray crystallography to resolve structural ambiguities .
Advanced Research Questions
Q. What computational strategies can elucidate the electronic properties and target-binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with potential biological targets (e.g., enzymes or receptors). Validate docking poses with experimental bioactivity data .
- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., solvation effects) .
Q. How can researchers design experiments to evaluate the bioactivity of this compound against specific disease targets?
- Methodological Answer :
- Assay Selection : Prioritize enzyme inhibition or receptor-binding assays based on structural analogs (e.g., sulfonamides targeting kinases or GPCRs) .
- Dose-Response Analysis : Use IC/EC measurements to quantify potency. Include positive controls (e.g., known inhibitors) for comparison .
- Toxicity Profiling : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) and compare with insecticidal/antimicrobial toxicity models to identify selectivity .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like pH, temperature, and cell passage number .
- Purity Reassessment : Re-analyze compound batches via HPLC or NMR to rule out degradation .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
